molecular formula C9H20ClNO2 B13790286 (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride CAS No. 69613-89-4

(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride

Cat. No.: B13790286
CAS No.: 69613-89-4
M. Wt: 209.71 g/mol
InChI Key: AOSKMXGKGRLUEQ-UHFFFAOYSA-M
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Description

(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride is a chemical compound with a unique structure that includes a hydroxyl group, an allyl ether, and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride typically involves the reaction of 3-chloro-2-hydroxypropyl trimethylammonium chloride with allyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the allyl alcohol attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The allyl ether can be reduced to form a saturated ether.

    Substitution: The quaternary ammonium group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the quaternary ammonium group.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a saturated ether.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

(2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can interact with negatively charged sites on cell membranes, leading to changes in membrane permeability. Additionally, the compound can form complexes with proteins, potentially affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but with a phenoxy group instead of an allyl ether.

    3-Chloro-2-hydroxypropyl trimethylammonium chloride: Precursor in the synthesis of (2-Hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride.

    2-Hydroxyethyl methacrylate: Contains a hydroxyl group and an ester group, used in similar applications.

Uniqueness

This compound is unique due to its combination of a hydroxyl group, an allyl ether, and a quaternary ammonium group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.

Properties

CAS No.

69613-89-4

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

(2-hydroxy-3-prop-2-enoxypropyl)-trimethylazanium;chloride

InChI

InChI=1S/C9H20NO2.ClH/c1-5-6-12-8-9(11)7-10(2,3)4;/h5,9,11H,1,6-8H2,2-4H3;1H/q+1;/p-1

InChI Key

AOSKMXGKGRLUEQ-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC(COCC=C)O.[Cl-]

Origin of Product

United States

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